molecular formula C8H8N2OS B8357849 2-Benzo[1,2,5]thiadiazol-5-yl-ethanol

2-Benzo[1,2,5]thiadiazol-5-yl-ethanol

Cat. No. B8357849
M. Wt: 180.23 g/mol
InChI Key: ZNNYUAOGPDYCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186730B2

Procedure details

Borane methylsulfide (1.6 ml) was added dropwise to a cold solution (8–10° C.) of crude benzo[1,2,5]thiadiazol-5-yl-acetic acid (b) (2.8 g, 14 mmol) in tetrahydrofuran (20 ml). Stirring was continued for 1.25 hours while maintaining the temperature below 30° C. The mixture was cooled to 10° C. then methanol was added (1.4 ml) and the mixture was left 15 hours in the refrigerator. The mixture was diluted with ethyl acetate, washed with water then with a saturated aqueous solution of sodium hydrogencarbonate and again with water. The organic phase was separated, dried over magnesium sulfate and evaporated. The residue was triturated in pentane, collected by filtration and dried to give crude 2-benzo[1,2,5]thiadiazol-5-yl-ethanol (1.8 g, 71%).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CSC.B.[N:5]1[S:9][N:8]=[C:7]2[CH:10]=[C:11]([CH2:14][C:15](O)=[O:16])[CH:12]=[CH:13][C:6]=12.CO>O1CCCC1.C(OCC)(=O)C>[N:5]1[S:9][N:8]=[C:7]2[CH:10]=[C:11]([CH2:14][CH2:15][OH:16])[CH:12]=[CH:13][C:6]=12 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
CSC.B
Name
Quantity
2.8 g
Type
reactant
Smiles
N1=C2C(=NS1)C=C(C=C2)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
WAIT
Type
WAIT
Details
the mixture was left 15 hours in the refrigerator
Duration
15 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in pentane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
N1=C2C(=NS1)C=C(C=C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.